molecular formula C6H6N2O B1351031 3,5-Dimethylisoxazole-4-carbonitrile CAS No. 31301-46-9

3,5-Dimethylisoxazole-4-carbonitrile

Cat. No.: B1351031
CAS No.: 31301-46-9
M. Wt: 122.12 g/mol
InChI Key: NBLIVFMKDQOTHN-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C6H6N2O. It is characterized by a five-membered isoxazole ring substituted with two methyl groups at positions 3 and 5, and a cyano group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylisoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: Industrial production methods for this compound often employ continuous flow processes to enhance efficiency and yield. These methods may involve the use of metal-free catalysts to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylisoxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methyl groups and cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3,5-Dimethylisoxazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylisoxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit bromodomain-containing protein 4 (BRD4), a target in cancer therapy. The inhibition of BRD4 disrupts the expression of oncogenes such as c-MYC, leading to reduced cancer cell proliferation and increased apoptosis .

Comparison with Similar Compounds

  • 4-Cyano-3,5-dimethylisoxazole
  • 4-Cyano-3,5-dimethyl-1,2-oxazole

Comparison: Compared to other isoxazole derivatives, 3,5-Dimethylisoxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its cyano group at position 4 enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-4-6(3-7)5(2)9-8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLIVFMKDQOTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379836
Record name 3,5-Dimethyl-1,2-oxazole-4-carbonitrile
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Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31301-46-9
Record name 3,5-Dimethyl-4-isoxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31301-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylisoxazole-4-carbonitrile
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